Product packaging for Ethyl 3-Hydroxybutyrate-13C4(Cat. No.:)

Ethyl 3-Hydroxybutyrate-13C4

Cat. No.: B1156561
M. Wt: 136.13
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 3-Hydroxybutyrate-13C4 is a stable isotope-labeled analog of Ethyl 3-hydroxybutyrate, a compound that serves as an exogenous source of the ketone body 3-hydroxybutyrate (3-HB) and is naturally found in sources like wine . This compound is a clear, colorless to light yellow liquid with a molecular formula of C6H12O3 and a molecular weight of 132.16 g/mol for the unlabeled form . The incorporation of four carbon-13 (13C) atoms makes it an essential tool as an internal standard in quantitative mass spectrometry, enabling precise and accurate measurement of endogenous 3-HB and related metabolite levels in complex biological samples. In research settings, this labeled compound is critical for tracing metabolic pathways and investigating the therapeutic potential of ketone bodies. Studies on the unlabeled compound have demonstrated that hydrolysis of Ethyl 3-hydroxybutyrate significantly elevates 3-HB levels in serum and skeletal muscle, and it can alleviate symptoms of cancer cachexia—a debilitating metabolic syndrome characterized by skeletal muscle wasting . The anti-cachexia effects are linked to several mechanisms, including the promotion of the TCA cycle, attenuation of proteolysis, reduction of inflammation, and enhancement of antioxidant capacity . By using this compound, researchers can precisely track the pharmacokinetics and distribution of 3-HB derived from its precursor, providing deeper insights into these mechanisms without interference from the endogenous metabolite background. Application Note: This product is intended for research use only, specifically in analytical chemistry, metabolomics, and the study of metabolic disorders and cancer cachexia. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C₂¹³C₄H₁₂O₃

Molecular Weight

136.13

Synonyms

3-Hydroxy-butanoic Acid Ethyl Ester-13C4;  3-hydroxy-butyric acid ethyl ester-13C4;  β-Hydroxy-butyric Acid Ethyl Ester-13C4;  (±)-3-Hydroxybutanoic acid ethyl ester-13C4;  (±)-Ethyl 3-hydroxybutyrate-13C4;  3-Hydroxybutanoic acid ethyl ester-13C4;  3-Hydr

Origin of Product

United States

Synthetic Methodologies for Ethyl 3 Hydroxybutyrate U 13c4

Strategies for Isotopic Enrichment and Stereoselective Synthesis

The synthesis of Ethyl 3-Hydroxybutyrate-[U-¹³C₄] necessitates specialized strategies to ensure both high isotopic enrichment and the desired stereochemistry. These approaches can be broadly categorized into biosynthetic, chemoenzymatic, and total chemical synthesis routes.

Biosynthetic Approaches Utilizing ¹³C-Labeled Precursors

Biosynthetic methods leverage the metabolic machinery of microorganisms to produce the target molecule from ¹³C-labeled starting materials. This approach is particularly advantageous for achieving high isotopic enrichment in a stereospecific manner. The general principle involves feeding a microbial culture with a simple ¹³C-labeled carbon source, such as [U-¹³C]-glucose or [U-¹³C]-acetate, which is then incorporated into the cellular metabolism and ultimately into the desired product.

For the production of Ethyl 3-Hydroxybutyrate-[U-¹³C₄], microorganisms known to produce polyhydroxyalkanoates (PHAs), such as Alcaligenes eutrophus, can be utilized. The biosynthetic pathway involves the condensation of two molecules of acetyl-CoA, derived from the ¹³C-labeled precursor, to form acetoacetyl-CoA. This is subsequently reduced to (R)-3-hydroxybutyryl-CoA, a key intermediate. The final step involves the transesterification of the CoA thioester to the corresponding ethyl ester. The stereoselectivity of the enzymatic reduction typically yields the (R)-enantiomer with high enantiomeric excess. orgsyn.org

Key Research Findings:

Studies on microbial production of PHAs have demonstrated the efficient incorporation of ¹³C from labeled glucose into the polymer backbone. nih.gov

The enzymatic machinery responsible for PHA synthesis exhibits high stereoselectivity, leading to the formation of specific stereoisomers.

Parameter Description
Microorganism Alcaligenes eutrophus or other PHA-producing bacteria.
¹³C-Labeled Precursor [U-¹³C]-Glucose or [U-¹³C]-Acetate.
Key Metabolic Pathway Polyhydroxyalkanoate (PHA) biosynthesis pathway.
Stereochemical Outcome Predominantly the (R)-enantiomer.
Isotopic Enrichment High, dependent on the isotopic purity of the precursor.

Chemoenzymatic Synthesis of Stereoisomers of Ethyl 3-Hydroxybutyrate-[U-¹³C₄]

Chemoenzymatic strategies combine the selectivity of enzymatic reactions with the versatility of chemical synthesis to produce specific stereoisomers of Ethyl 3-Hydroxybutyrate-[U-¹³C₄]. These methods often involve the enzymatic resolution of a racemic mixture or the stereoselective enzymatic reduction of a prochiral ketone.

One common approach is the kinetic resolution of racemic ethyl 3-hydroxybutyrate-[U-¹³C₄] using a lipase, such as Candida antarctica lipase B (CAL-B). mdpi.com In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. By choosing the appropriate acyl donor and reaction conditions, either the (R)- or (S)-enantiomer can be obtained with high enantiomeric purity. google.com

Alternatively, a prochiral starting material like ethyl acetoacetate-[U-¹³C₄] can be stereoselectively reduced using a reductase enzyme. Different reductases, often from yeast or other microorganisms, can exhibit opposite stereopreferences, enabling the synthesis of either (R)- or (S)-ethyl 3-hydroxybutyrate-[U-¹³C₄]. researchgate.net

Detailed Research Findings:

Lipase-catalyzed resolutions have been shown to be highly effective for separating enantiomers of ethyl 3-hydroxybutyrate (B1226725). google.comresearchgate.net

The use of specific alcohol dehydrogenases allows for the predictable synthesis of either the (R) or (S) enantiomer from ethyl acetoacetate (B1235776). researchgate.net

Method Enzyme Starting Material Product
Kinetic Resolution Candida antarctica lipase B (CAL-B)Racemic Ethyl 3-Hydroxybutyrate-[U-¹³C₄]Enantiomerically enriched (R)- or (S)-Ethyl 3-Hydroxybutyrate-[U-¹³C₄]
Asymmetric Reduction Alcohol Dehydrogenase (e.g., from yeast)Ethyl Acetoacetate-[U-¹³C₄](S)-Ethyl 3-Hydroxybutyrate-[U-¹³C₄]
Asymmetric Reduction Carbonyl Reductase (e.g., from Burkholderia gladioli)Ethyl 4-chloro-3-oxobutanoate-[U-¹³C₄](R)-Ethyl 4-chloro-3-hydroxybutyrate-[U-¹³C₄] (precursor) researchgate.net

Total Chemical Synthesis Routes for Ethyl 3-Hydroxybutyrate-[U-¹³C₄]

Total chemical synthesis provides a high degree of control over the placement of isotopic labels and can be adapted to produce various isotopologues. For Ethyl 3-Hydroxybutyrate-[U-¹³C₄], a potential route starts from ¹³C-labeled precursors and utilizes standard organic reactions.

A plausible synthetic sequence could begin with the reaction of [U-¹³C₂]-ethyl acetate with a base to form the corresponding enolate, followed by a reaction with [U-¹³C₂]-acetaldehyde. This would be followed by a reduction of the resulting ketoester. For instance, the reduction of ethyl acetoacetate-[U-¹³C₄] with sodium borohydride can yield the racemic product. researchgate.net Stereoselectivity can be introduced through the use of chiral reducing agents or catalysts. For example, asymmetric hydrogenation of ethyl acetoacetate-[U-¹³C₄] using a chiral ruthenium-BINAP catalyst can yield enantiomerically enriched ethyl 3-hydroxybutyrate-[U-¹³C₄]. google.com

Key Research Findings:

Asymmetric hydrogenation using chiral catalysts is a powerful method for producing enantiomerically pure β-hydroxy esters. orgsyn.org

Standard organic transformations can be readily adapted for the synthesis of isotopically labeled compounds, provided that labeled starting materials are available.

Reaction Reagents Key Feature
Asymmetric Hydrogenation Ethyl Acetoacetate-[U-¹³C₄], H₂, Chiral Ru-BINAP catalystHigh enantioselectivity
Chiral Reduction Ethyl Acetoacetate-[U-¹³C₄], Chiral borane reducing agentStereoselective reduction of the ketone
From Chiral Pool ¹³C-labeled starting material from the chiral poolUtilizes a naturally occurring chiral molecule

Isotopic Purity and Positional Labeling Verification Techniques for Ethyl 3-Hydroxybutyrate-[U-¹³C₄]

Following synthesis, it is imperative to verify the isotopic purity and the precise location of the ¹³C labels within the Ethyl 3-Hydroxybutyrate-[U-¹³C₄] molecule. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical tools for this purpose.

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the isotopic enrichment of a labeled compound. acs.orgescholarship.orgnih.gov By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can distinguish between molecules containing different numbers of ¹³C atoms.

For Ethyl 3-Hydroxybutyrate-[U-¹³C₄], the mass of the molecular ion will be increased by approximately 4 units compared to the unlabeled compound. The mass spectrum will show a distribution of isotopologues, and the relative abundance of the M+4 peak compared to the M, M+1, M+2, and M+3 peaks provides a quantitative measure of the isotopic enrichment. Fourier transform-ion cyclotron resonance (FT-ICR) and Orbitrap mass analyzers are capable of the high resolving power necessary to separate these closely spaced isotopic peaks. nih.govescholarship.org

Data from Mass Spectrometry:

Isotopologue Expected m/z Relative Abundance
Unlabeled (M)132.0786Low (ideally)
M+1133.0820Low
M+2134.0853Low
M+3135.0887Low
Ethyl 3-Hydroxybutyrate-[U-¹³C₄] (M+4)136.0921High (ideally >99%)

Nuclear Magnetic Resonance Spectroscopy for Positional Isotopic Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the position of the isotopic labels within the molecule. Both ¹H and ¹³C NMR provide valuable information.

In the ¹H NMR spectrum of Ethyl 3-Hydroxybutyrate-[U-¹³C₄], the signals for the protons attached to the ¹³C-labeled carbons will be split due to ¹H-¹³C coupling, resulting in characteristic doublet patterns. The absence of significant signals corresponding to protons attached to ¹²C atoms confirms high positional isotopic enrichment.

The ¹³C NMR spectrum provides direct evidence of the labeling. For a uniformly labeled compound, signals will be observed for all four carbon atoms in the butyrate (B1204436) backbone. The key feature is the presence of ¹³C-¹³C coupling, which leads to complex splitting patterns (doublets of doublets, etc.) for each carbon signal. The absence of significant singlet peaks, which would indicate the presence of a ¹³C atom adjacent to a ¹²C atom, confirms the uniform labeling pattern. nih.govnih.gov Advanced NMR techniques, such as INADEQUATE, can be used to definitively establish the carbon-carbon connectivity of the labeled skeleton. nih.gov

Expected NMR Spectral Features:

Nucleus Observed Feature Interpretation
¹H Splitting of proton signals into doublets due to ¹H-¹³C coupling.Confirms protons are attached to ¹³C atoms.
¹³C Presence of ¹³C-¹³C coupling, leading to complex multiplet patterns.Confirms the connectivity of the ¹³C-labeled carbon skeleton.
¹³C Absence of significant singlet signals.Indicates high isotopic enrichment at all four positions.

Derivatization and Hydrolysis Considerations for Labeled Precursors (e.g., Ethyl Acetoacetate-[U-13C4])

The conversion of Ethyl Acetoacetate-[U-13C4] to Ethyl 3-Hydroxybutyrate-[U-13C4] is a derivatization process that involves the reduction of the β-keto group to a hydroxyl group. While chemical reducing agents can be employed, biocatalytic methods, particularly using whole-cell systems like baker's yeast (Saccharomyces cerevisiae), are frequently favored for their high stereoselectivity, yielding the desired enantiomer of the product. The use of a uniformly labeled precursor necessitates careful consideration of reaction conditions to maximize yield, prevent isotopic dilution, and minimize side reactions, most notably the hydrolysis of the ethyl ester functionality.

The enzymatic machinery within microorganisms provides a highly efficient and stereoselective route for the reduction of β-ketoesters. In the context of synthesizing Ethyl 3-Hydroxybutyrate-[U-13C4], whole cells of organisms such as Saccharomyces cerevisiae are commonly employed. These biocatalysts contain oxidoreductase enzymes that utilize cofactors like nicotinamide adenine dinucleotide (NADH) to deliver a hydride to the carbonyl carbon of the labeled precursor.

The reaction is typically carried out in an aqueous medium, which is essential for the viability and catalytic activity of the whole cells. A co-substrate, often glucose or sucrose, is added to the reaction mixture to facilitate the in-situ regeneration of the NADH cofactor consumed during the reduction. The progress of the reaction can be monitored using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine the consumption of the starting material and the formation of the product.

Table 1: Typical Parameters for Biocatalytic Reduction of Ethyl Acetoacetate
ParameterConditionRationale
BiocatalystSaccharomyces cerevisiae (Baker's Yeast)High stereoselectivity, readily available, and cost-effective.
SubstrateEthyl Acetoacetate-[U-13C4]Uniformly labeled precursor.
MediumAqueous buffer (e.g., phosphate buffer)Maintains pH and provides a suitable environment for the biocatalyst.
Co-substrateGlucose or SucroseRequired for the regeneration of the NADH cofactor.
Temperature25-37 °COptimal range for yeast enzymatic activity.
pH6.0-7.5Maintains enzyme stability and activity.

A significant challenge in the aqueous-based biocatalytic reduction of Ethyl Acetoacetate-[U-13C4] is the potential for hydrolysis of the ethyl ester group. This side reaction, catalyzed by esterases present in the whole-cell biocatalyst or by the pH of the medium, would lead to the formation of 3-Hydroxybutyric acid-[U-13C4] and ethanol (B145695). The formation of this hydrolyzed by-product is undesirable as it reduces the yield of the target compound and complicates the purification process.

Several strategies can be employed to minimize ester hydrolysis:

pH Control: Maintaining the reaction medium at a neutral or slightly acidic pH can help to reduce the rate of base-catalyzed hydrolysis.

Reaction Time: Careful monitoring of the reaction progress is crucial to stop the reaction once the reduction of the keto group is complete, thereby minimizing the time the ester is exposed to hydrolytic conditions.

Biphasic Systems: The use of a biphasic system, consisting of an aqueous phase containing the biocatalyst and an organic phase in which the substrate and product are more soluble, can be an effective strategy. This approach can limit the concentration of the substrate in the aqueous phase, potentially reducing the rate of hydrolysis while still allowing for efficient enzymatic reduction at the interface of the two phases.

Immobilized Biocatalysts: Immobilizing the whole cells or the isolated enzyme can sometimes alter the microenvironment around the catalyst, potentially reducing the activity of hydrolytic enzymes.

Given the high cost of isotopically labeled starting materials, the work-up and purification procedures are of paramount importance to maximize the recovery and ensure the purity of Ethyl 3-Hydroxybutyrate-[U-13C4]. A typical work-up procedure involves the separation of the biocatalyst from the reaction mixture, usually by centrifugation or filtration. The aqueous phase is then extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane, to isolate the product.

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to separate the desired Ethyl 3-Hydroxybutyrate-[U-13C4] from any unreacted starting material and by-products, including the potentially formed 3-Hydroxybutyric acid-[U-13C4].

The purity of the final product is assessed using analytical techniques such as NMR spectroscopy (¹H and ¹³C) and mass spectrometry. These methods also confirm the successful incorporation and position of the ¹³C labels. High-performance liquid chromatography (HPLC) on a chiral stationary phase is often used to determine the enantiomeric excess (e.e.) of the product, which is a critical measure of the stereoselectivity of the synthesis.

Table 2: Expected Outcomes and Analytical Characterization
ParameterTypical ResultAnalytical Method
Chemical Yield60-80%Gravimetric analysis after purification
Enantiomeric Excess (e.e.)>95%Chiral HPLC or GC
Isotopic Purity>98%Mass Spectrometry, NMR Spectroscopy
Chemical Purity>98%NMR Spectroscopy, GC, HPLC

Advanced Analytical Methodologies for Detection and Quantification of Ethyl 3 Hydroxybutyrate U 13c4 and Its Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Flux Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for metabolic flux analysis (MFA), offering high sensitivity and the ability to accurately quantify 13C-labeling patterns in various metabolites. creative-proteomics.com In the context of Ethyl 3-Hydroxybutyrate-[U-13C4], GC-MS allows researchers to trace the labeled carbon atoms as they are incorporated into other molecules, providing a detailed map of metabolic pathways. nih.govlabrulez.com This approach, often referred to as 13C-constrained flux balancing, combines the separation power of gas chromatography with the mass-resolving capability of mass spectrometry to elucidate intracellular carbon fluxes. nih.gov

The methodology is particularly effective for analyzing proteinogenic amino acids, which can provide insights into central carbon metabolism. creative-proteomics.comnih.gov By measuring the 13C enrichment in these amino acids, researchers can deduce the metabolic pathways that were active during the incorporation of the labeled substrate. nih.gov The robustness and simplicity of GC-MS have made it a popular choice for high-throughput metabolic flux analysis, even on a miniaturized scale. nih.gov

Derivatization Strategies for GC-MS of Ethyl 3-Hydroxybutyrate-[U-13C4]

To enhance volatility and improve chromatographic properties for GC-MS analysis, derivatization is often a necessary step for compounds like Ethyl 3-Hydroxybutyrate (B1226725). researchgate.netjfda-online.comresearchgate.net Silylation, a common derivatization technique, involves replacing active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group. researchgate.netnih.gov Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.netsemanticscholar.org

Other derivatization strategies include acylation and alkylation. researchgate.netjfda-online.com For instance, ethylchloroformate has been successfully used as a derivatization reagent for the GC-MS analysis of certain compounds in aqueous matrices. doaj.org The choice of derivatization agent depends on the functional groups present in the analyte and the specific requirements of the analysis, such as enhancing detector response or facilitating structural elucidation. jfda-online.com

Common Derivatization Reagents for GC-MS:

Reagent Class Example Reagent Target Functional Groups
Silylating Agents N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Alcohols, Carboxylic Acids, Amines
Acylating Agents Trifluoroacetic Anhydride (TFAA) Alcohols, Phenols, Amines

Fragmentation Patterns and Isotopic Mass Shifts in GC-MS

Electron ionization (EI) is a common technique used in GC-MS that generates characteristic fragment ions, providing structural information about the analyte. labrulez.com For isotopically labeled compounds like Ethyl 3-Hydroxybutyrate-[U-13C4], the mass spectra will exhibit shifts in the mass-to-charge ratio (m/z) of the molecular ion and its fragments corresponding to the number of 13C atoms.

The analysis of these isotopic mass shifts is fundamental to metabolic flux analysis. labrulez.comrwth-aachen.de By comparing the mass spectra of the labeled and unlabeled compound, researchers can determine the extent and position of 13C incorporation. Tandem mass spectrometry (GC-MS/MS) can provide even more detailed positional information by inducing a second fragmentation step, which can be crucial for resolving complex metabolic pathways. rwth-aachen.de

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Derivatized Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative to GC-MS, particularly for the analysis of less volatile or thermally labile compounds without the need for derivatization. nih.govmdpi.com This is advantageous as it simplifies sample preparation and avoids potential artifacts introduced during the derivatization process. nih.gov LC-MS is highly sensitive and selective, making it suitable for quantifying target analytes in complex biological matrices. nih.gov

Tandem Mass Spectrometry (MS/MS) for Specificity in Complex Matrices

Tandem mass spectrometry (LC-MS/MS) is a widely used technique that enhances the specificity of analysis, which is especially important when dealing with complex biological samples such as blood or urine. nih.govnih.gov In LC-MS/MS, a precursor ion is selected and fragmented, and the resulting product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), significantly reduces background noise and improves the signal-to-noise ratio, allowing for the accurate quantification of low-abundance analytes. ddtjournal.com

The use of isotope dilution, where a stable isotope-labeled internal standard is added to the sample, is a common practice in quantitative LC-MS/MS to correct for matrix effects and variations in instrument response. nih.gov This approach has been successfully applied to the analysis of related compounds like γ-hydroxybutyric acid (GHB) and its precursors in forensic whole blood. nih.gov While derivatization can sometimes be employed in LC-MS/MS to improve ionization efficiency and sensitivity, methods are also developed to achieve high sensitivity without this step, for instance, by using mobile phase additives. nih.govddtjournal.comresearchgate.netnih.gov

Comparison of Derivatized vs. Non-Derivatized LC-MS/MS:

Feature Derivatized LC-MS/MS Non-Derivatized LC-MS/MS
Sample Preparation More complex, involves chemical reaction Simpler, direct injection
Sensitivity Often enhanced due to improved ionization Can be sufficient, may be improved with additives
Potential Issues Introduction of artifacts, incomplete reactions Ion suppression/enhancement from matrix

| Applicability | Wide range of compounds, including those with poor ionization | Suitable for polar and thermally labile compounds |

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) in Tracer Studies

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an emerging technique that adds another dimension of separation based on the size, shape, and charge of an ion. nih.govmdpi.comdntb.gov.ua This technique separates ions in the gas phase based on their mobility through a drift tube under the influence of an electric field. nih.gov When coupled with mass spectrometry, IMS-MS can differentiate between isomers and isobars, which is challenging with MS alone. mdpi.com

In the context of tracer studies with Ethyl 3-Hydroxybutyrate-[U-13C4], IMS-MS holds promise for separating the labeled compound and its metabolites from interfering species in complex biological samples. nih.gov This can lead to cleaner mass spectra and more accurate quantification. The rapid analysis time of IMS-MS also makes it a potentially high-throughput screening tool. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolic Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural and quantitative information about metabolites in biological samples. nih.gov It is particularly valuable in metabolic tracing studies as it can directly detect the position of 13C labels within a molecule, offering a distinct advantage over mass spectrometry-based methods. nih.gov

1H NMR is commonly used for metabolomics due to its high sensitivity and the abundance of hydrogen atoms. nih.gov However, for tracing studies with 13C-labeled substrates, 13C NMR is indispensable. nih.gov While 13C NMR has lower sensitivity due to the low natural abundance of 13C, this is overcome by using enriched substrates like Ethyl 3-Hydroxybutyrate-[U-13C4]. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), can provide correlations between 1H and 13C nuclei, aiding in the unambiguous assignment of labeled positions. nih.govspringernature.com

Real-time NMR spectroscopy is an emerging application that allows for the monitoring of metabolic processes in living cells over time, providing kinetic data on substrate consumption and product formation. researchgate.net This approach can be invaluable for understanding the dynamic metabolic effects of Ethyl 3-Hydroxybutyrate-[U-13C4].

| 2D HMBC | Correlation of 1H and 13C nuclei separated by two or three bonds for detailed structural elucidation. |

1H-NMR and 13C-NMR in Elucidating Isotopic Incorporation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for unambiguously determining the position and extent of isotopic labeling in molecules such as Ethyl 3-Hydroxybutyrate-13C4. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical, complementary information for elucidating the incorporation of ¹³C isotopes into the parent compound and its downstream metabolites.

¹H-NMR Spectroscopy: In ¹H-NMR, the presence of a ¹³C atom directly bonded to a proton (a ¹J_CH coupling) or separated by two or three bonds (²J_CH or ³J_CH) causes splitting of the proton's signal. libretexts.org In an unlabeled compound, a proton signal appears as a singlet, doublet, triplet, etc., based on its coupling to neighboring protons. However, in a ¹³C-labeled molecule, the signal of a proton attached to a ¹³C atom is split into a doublet. This is because the ¹³C nucleus has a spin of ½, just like a proton, leading to spin-spin coupling. The original signal from protons attached to the naturally abundant, NMR-inactive ¹²C isotope remains, but it is flanked by two smaller "satellite" peaks that constitute the doublet from the ¹³C-bound protons. The separation between these satellite peaks is the one-bond carbon-proton coupling constant (¹J_CH), typically ranging from 125-250 Hz. Observing these satellite peaks provides direct evidence of ¹³C incorporation at a specific position.

¹³C-NMR Spectroscopy: While ¹H-NMR provides indirect evidence of labeling, ¹³C-NMR offers direct detection of the enriched carbon atoms. irisotope.com Due to the low natural abundance of ¹³C (approximately 1.1%), signals in a standard ¹³C spectrum are relatively weak. irisotope.com When a compound is enriched with ¹³C, the signals corresponding to the labeled positions exhibit a significantly enhanced intensity, making them easily distinguishable. researchgate.net Furthermore, if two adjacent carbons in a molecule are both ¹³C-labeled, a phenomenon known as ¹³C-¹³C coupling occurs, which splits the signals into doublets. nih.govresearchgate.net This provides unequivocal proof of the intact incorporation of a C-C bond from the labeled precursor into a metabolite.

The chemical shift values in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment, allowing for the precise identification of which atoms within a molecule have been labeled. libretexts.org

Below is a table of expected chemical shifts for Ethyl 3-hydroxybutyrate, which serves as a reference for identifying the corresponding signals in experimental spectra.

Carbon PositionExpected ¹³C Chemical Shift (ppm)Proton PositionExpected ¹H Chemical Shift (ppm)Multiplicity
C1 (C=O)~172.9---
C2 (-CH₂)~42.7H2~2.45Doublet of doublets
C3 (-CHOH)~64.2H3~4.20Multiplet
C4 (-CH₃)~22.3H4~1.24Doublet
C5 (Ethyl -CH₂)~60.6H5~4.15Quartet
C6 (Ethyl -CH₃)~14.0H6~1.28Triplet

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is compiled from representative values for ethyl 3-hydroxybutyrate and similar structures. rsc.org

Quantitative 13C-NMR for Flux Determination

Quantitative ¹³C-NMR is a cornerstone of ¹³C-Metabolic Flux Analysis (¹³C-MFA), a powerful technique for measuring the rates (fluxes) of intracellular metabolic pathways. creative-proteomics.comcreative-proteomics.com By introducing a ¹³C-labeled substrate like Ethyl 3-Hydroxybutyrate-[U-13C4] to a biological system, the labeled carbon atoms are distributed throughout the metabolic network, creating a unique isotopic labeling pattern in downstream metabolites. nih.gov ¹³C-MFA leverages the analysis of these patterns to calculate pathway fluxes. nih.gov

The methodology relies on the principle that the relative signal intensity of a specific carbon atom in a ¹³C-NMR spectrum is directly proportional to its concentration and isotopic enrichment. By carefully acquiring NMR data under quantitative conditions (e.g., using long relaxation delays and proton decoupling to suppress the Nuclear Overhauser Effect), the fractional enrichment of ¹³C at each carbon position in various metabolites can be accurately determined.

The analysis of ¹³C-¹³C spin-spin coupling patterns (multiplets) in high-resolution spectra provides even more detailed information, revealing the relative abundances of different isotopomers (molecules that differ only in their isotopic composition). nih.gov For instance, analyzing the ¹³C spectrum of glutamate (B1630785) extracted from cells metabolizing the ¹³C4-labeled butyrate (B1204436) can reveal how the four-carbon backbone was incorporated or broken down. This isotopomer distribution is highly sensitive to the relative activities of competing and intersecting metabolic pathways. creative-proteomics.com

This experimental data on isotopomer abundances is then used as an input for a computational model of the cell's metabolic network. By using mathematical algorithms, the model fits the measured isotopomer data to determine the set of metabolic fluxes that best explains the observed labeling patterns. researchgate.net This approach provides a detailed, quantitative map of cellular metabolism, identifying active, inactive, and rerouted pathways. creative-proteomics.com

The table below illustrates a simplified, hypothetical outcome of a flux analysis experiment, showing how different metabolic states could alter the distribution of a ¹³C label from a tracer into a key metabolite.

Metabolic ConditionTracerKey MetaboliteObserved Flux Change (Hypothetical)Resulting ¹³C Enrichment Pattern
NormoxiaEthyl 3-Hydroxybutyrate-[U-13C4]GlutamateHigh TCA Cycle FluxHigh enrichment in C2, C3, C4 positions
HypoxiaEthyl 3-Hydroxybutyrate-[U-13C4]GlutamateReduced TCA Cycle, Increased Reductive CarboxylationAltered enrichment pattern, with significant labeling at C1
Inhibitor TreatmentEthyl 3-Hydroxybutyrate-[U-13C4]Lactate (B86563)Blocked TCA Cycle, Shift to GlycolysisMinimal label incorporation into TCA intermediates, potential shunting of acetyl-CoA

In Vitro and Ex Vivo NMR Applications

NMR spectroscopy is extensively applied in in vitro and ex vivo settings to study the metabolism of ¹³C-labeled compounds in a controlled environment, free from the systemic complexities of a whole organism. researchgate.net

In Vitro Applications: In vitro studies typically involve the use of isolated biological materials such as cell cultures, primary cells, or tissue homogenates. nih.gov In a typical experiment, cells are incubated in a culture medium containing Ethyl 3-Hydroxybutyrate-[U-13C4]. After a specified period, the metabolic processes are quenched, and metabolites are extracted from the cells and the surrounding medium. High-resolution ¹³H and ¹³C-NMR spectroscopy is then performed on these extracts. This approach allows researchers to precisely trace the metabolic fate of the labeled butyrate, identifying the products of its metabolism and quantifying the fractional ¹³C enrichment in each metabolite pool. This provides detailed insights into the specific metabolic capabilities of the cell type under investigation.

Ex Vivo Applications: Ex vivo studies are performed on intact tissues or organs that have been removed from an organism, such as brain slices or perfused livers. cam.ac.uk These systems better preserve the tissue architecture and cell-to-cell interactions compared to cell cultures. The tissue can be perfused with a buffer containing Ethyl 3-Hydroxybutyrate-[U-13C4], allowing for the study of metabolism in a near-physiological state.

Analysis can be performed in two ways:

Metabolite Extraction: Similar to in vitro studies, the tissue can be freeze-clamped at the end of the experiment, and metabolites can be extracted for analysis by high-resolution liquid-state NMR.

High-Resolution Magic Angle Spinning (HR-MAS) NMR: This advanced technique allows for the acquisition of high-resolution NMR spectra directly from the intact tissue sample. cam.ac.uk By spinning the sample at a "magic angle" (54.7°) relative to the magnetic field, HR-MAS NMR averages out signal-broadening effects that are normally present in solid or semi-solid samples, yielding liquid-like spectral resolution. This allows for the real-time or near-real-time monitoring of metabolic conversions of the ¹³C-labeled substrate within the tissue, preserving spatial information and minimizing artifacts from extraction procedures.

Both in vitro and ex vivo NMR approaches are invaluable for elucidating metabolic pathways, studying the effects of genetic mutations or drug compounds on metabolism, and providing the detailed data required for robust metabolic flux analysis. researchgate.net

Applications of Ethyl 3 Hydroxybutyrate U 13c4 in Investigating Metabolic Pathways and Fluxes

Elucidation of Ketone Body Metabolism and Interconversion Dynamics

Stable isotope tracers like Ethyl 3-hydroxybutyrate-[U-13C4] are instrumental in quantifying the dynamics of ketone body metabolism. Ketone bodies, primarily 3-HB and acetoacetate (B1235776) (AcAc), are produced in the liver from fatty acid-derived acetyl-CoA, particularly during periods of low carbohydrate availability, such as fasting or a ketogenic diet. nih.govnih.govmdpi.com They are then released into the bloodstream and utilized by extrahepatic tissues like the brain, heart, and skeletal muscle as an alternative fuel source. nih.govyoutube.com Using a uniformly labeled tracer ([U-13C4]BHB) allows for the precise measurement of ketone body turnover, including their rates of appearance, disposal, and interconversion. nih.govresearchgate.net

Ketogenesis is the process of generating ketone bodies from acetyl-CoA, occurring mainly in the mitochondria of liver cells. nih.govmdpi.com Two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which is then converted to HMG-CoA and subsequently cleaved to produce acetoacetate. mdpi.com A significant portion of this acetoacetate is then reduced to 3-HB. mdpi.com

By introducing 13C4-labeled 3-HB, researchers can trace these pathways. The labeled 3-HB mixes with the body's ketone pool and is interconverted with labeled acetoacetate. nih.gov When utilized by tissues, these labeled ketones are broken back down into 13C2-labeled acetyl-CoA. This labeled acetyl-CoA then enters the mitochondrial acetyl-CoA pool, where its fate can be monitored. This allows for the calculation of the flux of carbons from ketone bodies into the central carbon metabolism, providing a dynamic view of how acetyl-CoA is shuttled and utilized.

Once transported from the liver to peripheral tissues, 3-HB is oxidized back to acetoacetate by the enzyme 3-hydroxybutyrate (B1226725) dehydrogenase. youtube.comnih.gov Acetoacetate is then converted to acetoacetyl-CoA, which is subsequently cleaved into two molecules of acetyl-CoA. nih.gov This acetyl-CoA enters the tricarboxylic acid (TCA) cycle for terminal oxidation to produce energy. nih.gov The liver can produce ketone bodies but lacks the necessary enzyme to utilize them, preventing a futile cycle. youtube.com

Studies using 13C-labeled 3-HB have been crucial in quantifying its utilization in various organs, most notably the brain. nih.gov For instance, infusions of [2,4-13C2]-β-hydroxybutyrate in human subjects allowed researchers to detect the incorporation of the 13C label into the amino acid pools of glutamate (B1630785) and glutamine, which are in equilibrium with TCA cycle intermediates. nih.gov This demonstrated that the ketone body was readily transported across the blood-brain barrier and metabolized. nih.gov Modeling the distribution of the 13C label revealed the specific rate of ketone body consumption and its contribution to the total energy expenditure of the brain. nih.gov

Research Findings on Brain Metabolism of 13C-Labeled β-Hydroxybutyrate nih.gov
ParameterValue (Mean ± SD)
Plasma [β-Hydroxybutyrate]2.25 ± 0.24 mmol/L
Apparent Tissue [β-Hydroxybutyrate]0.18 ± 0.06 mmol/L
Fractional 13C Enrichment in Glutamate (C4)6.78 ± 1.71%
Fractional 13C Enrichment in Glutamine (C4)5.68 ± 1.84%
Rate of Neuronal β-Hydroxybutyrate Consumption0.032 ± 0.009 mmol·kg⁻¹·min⁻¹
Contribution to Total Acetyl-CoA Oxidation6.4 ± 1.6%

Contributions to Understanding Fatty Acid Synthesis and Oxidation Pathways

The acetyl-CoA generated from the breakdown of 13C4-labeled 3-hydroxybutyrate serves as a direct precursor for the synthesis of new fatty acids, a process known as de novo lipogenesis (DNL). nih.gov This makes Ethyl 3-hydroxybutyrate-[U-13C4] a valuable tool for investigating the regulation and dynamics of both fatty acid synthesis and its opposing pathway, fatty acid oxidation.

The 13C2-acetyl-CoA derived from the tracer can be transported from the mitochondria to the cytosol. There, it is used as a building block for fatty acid synthesis. nih.gov This process involves the carboxylation of acetyl-CoA to malonyl-CoA, followed by a series of condensation reactions to form fatty acids, such as palmitate. nih.gov These newly synthesized, 13C-labeled fatty acids can then be esterified into more complex lipids like triglycerides and incorporated into lipid pools, including circulating very-low-density lipoproteins (VLDL). paulogentil.comnih.gov By using mass spectrometry to measure the 13C enrichment in these specific lipid fractions, researchers can quantify the contribution of ketone body carbons to the body's lipid stores. nih.govpaulogentil.com

Stable isotope tracers are the gold standard for quantifying the rate of DNL in vivo. paulogentil.comnih.gov The principle relies on providing a 13C-labeled precursor that generates labeled acetyl-CoA, the fundamental substrate for lipogenesis. paulogentil.com While studies have often used tracers like 13C-acetate or 13C-ethanol, the acetyl-CoA derived from Ethyl 3-hydroxybutyrate-[U-13C4] functions identically in this context. nih.govpaulogentil.com By measuring the incorporation of the 13C label into specific fatty acids (e.g., palmitate) within VLDL-triglycerides, the fractional contribution of DNL to the VLDL-TG pool can be precisely calculated. paulogentil.comnih.gov This technique has been used to demonstrate how factors like diet can significantly alter DNL rates. paulogentil.com For example, one study showed that alcohol consumption dramatically increased the fractional contribution of DNL to VLDL-triacylglycerol palmitate. nih.gov

Effect of a Precursor on Fractional De Novo Lipogenesis (DNL) nih.gov
ConditionFractional DNL Contribution to VLDL-TG Palmitate (Mean ± SEM)
Baseline2 ± 1%
Post-Precursor Consumption30 ± 8%

Insights into Gluconeogenesis and Glycolysis Interplay

The metabolism of ketone bodies is intricately linked with glucose metabolism, particularly the processes of gluconeogenesis (synthesis of new glucose) and glycolysis (breakdown of glucose). During states of low glucose availability, the liver ramps up both ketogenesis and gluconeogenesis to supply fuel to the body. researchgate.net These two pathways are connected at the level of the TCA cycle. Oxaloacetate, a key TCA cycle intermediate, is a primary substrate for gluconeogenesis. nih.gov Increased diversion of oxaloacetate towards glucose production can limit the entry of acetyl-CoA into the TCA cycle, thus favoring the shunting of acetyl-CoA towards ketone body production. researchgate.net

By administering Ethyl 3-hydroxybutyrate-[U-13C4], the resulting 13C2-acetyl-CoA enters the TCA cycle by condensing with oxaloacetate. nih.gov The rate of its oxidation and the pattern of 13C labeling in downstream metabolites (like malate (B86768), aspartate, and glutamate) are influenced by the availability of oxaloacetate. nih.govismrm.org Therefore, by tracing the fate of the 13C atoms, researchers can gain insights into the relative flux through the TCA cycle versus the cataplerotic flux of intermediates out of the cycle for processes like gluconeogenesis. This provides a dynamic window into the metabolic interplay and competition for key substrates between energy oxidation pathways and biosynthetic pathways like gluconeogenesis. nih.gov

Investigating Amino Acid Metabolism and Anaplerotic/Cataplerotic Fluxes

The TCA cycle is not a closed loop; it is a central hub where intermediates are constantly being added (anaplerosis) or removed (cataplerosis) to support various biosynthetic and catabolic needs, including amino acid metabolism. nih.govelizmalambert.com Ethyl 3-Hydroxybutyrate-[U-13C4] is an excellent tracer for quantifying these fluxes.

The metabolism of ¹³C-labeled β-hydroxybutyrate generates fully labeled [1,2-13C2]acetyl-CoA. This molecule condenses with oxaloacetate to form ¹³C-labeled citrate (B86180), initiating the flow of the isotope through the TCA cycle. nih.gov As the cycle proceeds, the ¹³C atoms are distributed among all the intermediates, including α-ketoglutarate, succinyl-CoA, fumarate, and malate. researchgate.net By using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the degree of ¹³C enrichment in each of these intermediates can be precisely measured. This data allows for the calculation of the rate of TCA cycle activity (flux) and demonstrates the direct contribution of ketone bodies to the pool of TCA cycle intermediates. nih.gov

MetaboliteTypical RoleConnection to Ketone Metabolism
Acetyl-CoA Enters TCA cycle, building block for fatty acids.Direct product of β-hydroxybutyrate catabolism.
Citrate First intermediate of the TCA cycle.Formed by the condensation of acetyl-CoA with oxaloacetate.
α-Ketoglutarate TCA cycle intermediate, precursor for glutamate.Becomes labeled after citrate in the TCA cycle.
Oxaloacetate TCA cycle intermediate, precursor for aspartate and gluconeogenesis.Condenses with acetyl-CoA; can be replenished via anaplerosis.

Many non-essential amino acids are synthesized directly from or are in equilibrium with TCA cycle intermediates. For instance, glutamate is synthesized from α-ketoglutarate, and aspartate is synthesized from oxaloacetate. When Ethyl 3-Hydroxybutyrate-[U-13C4] is used, the ¹³C label flows from acetyl-CoA into the TCA cycle intermediates and subsequently into these amino acid pools. nih.govismrm.org

Studies have shown that after infusion of labeled β-hydroxybutyrate, the ¹³C label is readily detected in glutamate, glutamine, and aspartate. nih.gov The rate and pattern of this labeling provide quantitative information on the synthesis rates of these amino acids, demonstrating the direct utilization of carbon from ketone bodies for amino acid production. This is a powerful method for understanding how different tissues, such as the brain, utilize ketones not just for energy, but also for replenishing neurotransmitter pools like glutamate. nih.govismrm.org

Amino AcidTCA Cycle PrecursorRole of ¹³C Tracer
Glutamate α-KetoglutarateMeasures the rate of glutamate synthesis from the TCA cycle pool. nih.gov
Glutamine GlutamateTracks the subsequent conversion of newly synthesized glutamate to glutamine. nih.gov
Aspartate OxaloacetateQuantifies the flux from the TCA cycle towards aspartate synthesis. nih.gov

Exploration of Novel or Alternative Metabolic Pathways

Beyond its role as an energy substrate, the primary metabolite of Ethyl 3-Hydroxybutyrate-[U-13C4], β-hydroxybutyrate (BHB), is now recognized as a signaling molecule with diverse functions, including epigenetic regulation. nih.govbiorxiv.org Isotopic tracing helps uncover these less conventional metabolic fates.

One of the most significant discoveries is the role of BHB in post-translational modification of proteins, specifically the β-hydroxybutyrylation of lysine (B10760008) residues on histone proteins. nih.govresearchgate.net This process, termed histone Kbhb, is a novel epigenetic mark that can regulate gene expression. nih.gov By using ¹³C-labeled BHB, researchers can trace the direct incorporation of the BHB molecule onto histones, confirming that it is not first broken down into acetyl-CoA for histone acetylation but is instead used directly. nih.gov This discovery has opened new avenues for understanding how metabolic states like ketosis can directly influence the genome and protect against diseases by altering gene expression related to oxidative stress, inflammation, and energy metabolism. biorxiv.orgresearchgate.netresearchgate.net

Enzymatic and Biochemical Mechanism Studies Utilizing Ethyl 3 Hydroxybutyrate U 13c4

Characterization of 3-Hydroxybutyrate (B1226725) Dehydrogenase Activity and Kinetics

3-Hydroxybutyrate dehydrogenase (HBDH) is a critical enzyme that catalyzes the reversible oxidation of (R)-3-hydroxybutyrate to acetoacetate (B1235776), using NAD+ as a cofactor. nih.gov The use of isotopically labeled substrates like Ethyl 3-hydroxybutyrate-13C4, which is hydrolyzed to 3-hydroxybutyrate-13C4, is instrumental in detailed kinetic analysis. By tracking the labeled substrate and product, researchers can precisely measure initial reaction rates and determine key kinetic parameters.

Studies using such tracers have helped establish a steady-state ordered kinetic mechanism for HBDH, where the cofactor (NADH) binds first, followed by the substrate (acetoacetate in the reductive direction). researchgate.net The analysis of the reaction under different substrate and cofactor concentrations allows for the determination of Michaelis-Menten constants (Km) and catalytic turnover rates (kcat), providing a comprehensive picture of the enzyme's efficiency and substrate affinity. nih.gov An automated kinetic method for determining D-3-hydroxybutyrate in plasma or serum has been optimized for initial rate and linearity at a pH of 8.5. nih.govresearchgate.net

Table 1: Kinetic Parameters for 3-Hydroxybutyrate Dehydrogenase

Parameter Description Significance in HBDH Studies
Km Michaelis Constant: Substrate concentration at which the reaction rate is half of Vmax. Indicates the affinity of HBDH for its substrates (e.g., 3-hydroxybutyrate, acetoacetate).
kcat Turnover Number: The number of substrate molecules converted to product per enzyme molecule per unit of time. Measures the maximum catalytic activity of the HBDH enzyme under saturating substrate conditions.
kcat/Km Catalytic Efficiency: A measure of how efficiently an enzyme converts a substrate to a product. Allows for comparison of HBDH efficiency with different substrates or under different conditions.

| Vmax | Maximum Reaction Velocity: The rate of reaction when the enzyme is fully saturated with substrate. | Reflects the total concentration of active HBDH enzyme in the system. |

This table represents typical kinetic parameters determined in enzyme assays. The use of 13C-labeled substrates allows for precise measurement of these values through techniques like mass spectrometry.

The study of kinetic isotope effects (KIEs) is a fundamental technique for investigating the mechanisms of enzyme-catalyzed reactions. wikipedia.org A KIE is the change in the reaction rate that occurs when an atom in the reactant is replaced with one of its heavier isotopes. wikipedia.org Using this compound allows for the measurement of carbon-13 KIEs in the HBDH-catalyzed reaction.

These isotope effects provide insight into the transition state of the reaction. A significant KIE suggests that the bond to the labeled carbon is being broken or formed in the rate-limiting step of the reaction. iaea.org For HBDH, studies combining primary deuterium (B1214612) and solvent isotope effects have been used to dissect the mechanism. nih.govresearchgate.net While deuterium KIEs often point to hydride transfer not being the sole rate-limiting step for the native substrate, this can change with non-native substrates. researchgate.net The use of 13C labeling in Ethyl 3-hydroxybutyrate would complement these studies by probing the bond changes involving the carbon backbone during the oxidation-reduction reaction. For instance, a primary 13C KIE would be expected if decarboxylation were part of the mechanism, while secondary 13C KIEs can provide information about changes in hybridization at the carbon centers during the reaction. wikipedia.org

This compound is an invaluable probe for investigating the substrate specificity of HBDH and other enzymes. By acting as a stable, traceable substrate analog, it can be used in competitive binding assays against other potential substrates. For example, HBDH is known to act on other 3-oxoacids, such as 3-oxovalerate, albeit at a slower rate than its native substrate, acetoacetate. nih.govresearchgate.net By incubating the enzyme with a mixture of a non-labeled substrate and 3-hydroxybutyrate-13C4 (derived from the ethyl ester), researchers can use mass spectrometry to quantify the relative rates of conversion and thereby determine the enzyme's preference.

Furthermore, these labeled compounds can be used to explore allosteric regulation, where a molecule binds to the enzyme at a site other than the active site to modulate its activity. While HBDH itself is not typically characterized by complex allosteric regulation, other enzymes in related pathways are. nih.gov Labeled substrates can help determine how the binding of an allosteric effector alters the enzyme's affinity (Km) or turnover rate (kcat) for its primary substrate by providing a clear and quantifiable signal separate from that of the unlabeled effector or other metabolites.

Mechanistic Investigations of Beta-Oxidation Enzymes

While 3-hydroxybutyrate is known as a ketone body, its metabolism is intrinsically linked to the beta-oxidation of fatty acids. nih.gov The synthesis of 3-hydroxybutyrate in the liver begins with the condensation of two acetyl-CoA molecules, a process that is essentially the reverse of the final step of beta-oxidation. nih.gov this compound can be used to trace the flow of carbons in the catabolic direction as well. Once hydrolyzed to 3-hydroxybutyrate-13C4 and converted to acetoacetyl-CoA-13C4, it can be cleaved by the enzyme beta-ketothiolase into two molecules of acetyl-CoA-13C2.

By introducing this compound into cellular or tissue preparations, scientists can follow the 13C label into the acetyl-CoA pool and subsequently into the tricarboxylic acid (TCA) cycle. This allows for the investigation of the activity and regulation of key beta-oxidation enzymes under various physiological conditions. The appearance of 13C in downstream metabolites like citrate (B86180), glutamate (B1630785), or CO2 provides a quantitative measure of the flux through this pathway.

Studies on Acyl-CoA Transferases and Esterases Acting on 3-Hydroxybutyrate Derivatives

The ethyl ester form of the labeled compound makes it a direct substrate for studying esterases, enzymes that hydrolyze esters into an acid and an alcohol. The rate of hydrolysis of this compound to 3-hydroxybutyrate-13C4 and ethanol (B145695) can be precisely measured to characterize the activity of various cellular esterases.

More significantly, the resulting 3-hydroxybutyrate-13C4 is a substrate for acyl-CoA transferases. For instance, propionyl-CoA transferase (PCT) can catalyze the transfer of coenzyme A from a donor like succinyl-CoA to 3-hydroxybutyrate, forming 3-hydroxybutyryl-CoA (3HB-CoA). In engineered metabolic pathways, PCT has been used to create a cycle for producing (R)-3-hydroxybutyrate that regenerates acetyl-CoA. nih.gov Using 3-hydroxybutyrate-13C4 in such systems allows researchers to follow the transfer of the CoA group and quantify the efficiency of the engineered pathway. nih.gov The labeled substrate helps to confirm the proposed mechanism and identify potential bottlenecks in the process.

Probing Substrate Channelling and Metabolic Compartmentation

Metabolic pathways are often organized within specific cellular compartments, such as the mitochondria or cytoplasm. Isotopically labeled tracers like this compound are essential for studying this compartmentation and the phenomenon of substrate channeling, where intermediates are passed directly from one enzyme to the next without equilibrating with the bulk solvent.

For example, studies in brain astrocytes have shown that metabolites like glutamate and 3-hydroxybutyrate are metabolized in the same TCA cycle compartment, while substrates like lactate (B86563) and malate (B86768) are not. nih.gov By supplying this compound to cultured astrocytes, researchers can track the 13C label as it is incorporated into different metabolic pools. The distribution and enrichment of the label in various subcellular fractions and downstream metabolites can reveal the primary location of HBDH and subsequent enzymes. If 3-hydroxybutyrate is metabolized preferentially over other substrates, or if its intermediates appear rapidly in a specific product pool without labeling the general intermediate pool, it can be evidence for substrate channeling or tight metabolic compartmentation. nih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound
3-Hydroxybutyrate Dehydrogenase
(R)-3-Hydroxybutyrate
Acetoacetate
NAD+
NADH
3-oxovalerate
Acetyl-CoA
Beta-ketothiolase
Acetoacetyl-CoA
Citrate
Glutamate
Propionyl-CoA Transferase
3-Hydroxybutyryl-CoA
Succinyl-CoA
Malate

Computational and Theoretical Approaches in Conjunction with Ethyl 3 Hydroxybutyrate U 13c4 Tracing

Metabolic Flux Analysis (MFA) Modeling Using Isotopic Data

Metabolic Flux Analysis (MFA) is a powerful technique for the quantification of in vivo metabolic pathway activity. nih.gov When coupled with ¹³C tracers such as Ethyl 3-Hydroxybutyrate-¹³C₄, it becomes ¹³C-MFA, a cornerstone for elucidating cellular metabolism. nih.govspringernature.com The core principle of ¹³C-MFA lies in tracking the path of ¹³C atoms from a labeled substrate as they are incorporated into various intracellular metabolites. nih.gov The resulting distribution of ¹³C isotopes, or isotopomers, within these metabolites is a direct consequence of the active metabolic fluxes. mdpi.com

By measuring these isotopic labeling patterns, typically through mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can infer the rates of intracellular reactions. nih.govresearchgate.net This is achieved by using a computational model of the metabolic network to simulate the expected labeling patterns for a given set of fluxes and comparing these to the experimentally measured data. nih.gov An optimization algorithm then adjusts the flux values to minimize the difference between the simulated and experimental data, thereby providing a quantitative map of metabolic activity. nih.govnih.gov

The process involves several key steps:

Isotopic Labeling Experiment: Cells or organisms are cultured with a ¹³C-labeled substrate, in this case, a source that leads to the formation of ¹³C-labeled acetyl-CoA pools, which can be traced using Ethyl 3-Hydroxybutyrate-¹³C₄. researchgate.net

Isotopic Labeling Measurement: The isotopic composition of key metabolites, often proteinogenic amino acids or central carbon intermediates, is precisely measured. researchgate.net

Flux Estimation: A computational model is used to estimate the intracellular fluxes that best explain the observed labeling patterns and other measured rates, such as substrate uptake and product secretion. springernature.comnih.gov

Statistical Analysis: A thorough statistical analysis is performed to assess the goodness-of-fit of the model and to calculate confidence intervals for the estimated fluxes. springernature.comcreative-proteomics.com

The complexity of ¹³C-MFA necessitates the use of specialized software packages to handle the intricate calculations involved in isotopomer balancing and parameter estimation. researchgate.net A variety of software tools, both open-source and commercial, have been developed to facilitate the integration and analysis of ¹³C labeling data. nih.govacs.org These tools vary in their user-friendliness, the algorithms they employ, and their suitability for different types of MFA, such as steady-state or isotopically non-stationary analysis. researchgate.netacs.org

Here is an overview of some commonly used software tools for ¹³C-MFA:

Software ToolKey FeaturesPrimary ApplicationAvailability
INCA Handles isotopically non-stationary metabolic flux analysis (INST-MFA). ucdavis.educreative-proteomics.comDynamic systems, animal cell cultures. vanderbilt.edunih.govMATLAB-based
13CFLUX2 A widely used tool for steady-state MFA with robust algorithms for flux estimation and statistical analysis. acs.orgucdavis.eduSteady-state analysis in various organisms.Closed-source
OpenFLUX2 An open-source alternative for steady-state ¹³C-MFA, offering flexibility and accessibility. acs.orgSteady-state flux analysis.Open-source
Metran One of the earlier comprehensive software packages for ¹³C-MFA. nih.govSteady-state flux analysis.Not specified
IsoDesign Focuses on the optimal experimental design for ¹³C-MFA to maximize the precision of flux estimates. researchgate.netExperimental design and optimization.Open-source
FiatFlux An intuitive tool designed for users not familiar with numerical methods, with preconfigured models for common microorganisms. ucdavis.eduresearchgate.netSimplified flux ratio and absolute flux analysis.Open-source
FreeFlux A Python package for time-efficient isotopically nonstationary metabolic flux analysis. acs.orgNon-stationary flux analysis, particularly for single-carbon substrate metabolism. acs.orgOpen-source Python package

These software packages provide a crucial framework for translating the raw mass spectrometric or NMR data from Ethyl 3-Hydroxybutyrate-¹³C₄ tracing experiments into a quantitative understanding of metabolic fluxes.

A critical aspect of ¹³C-MFA is to evaluate the reliability of the estimated fluxes. springernature.com Sensitivity analysis is employed to understand how sensitive the model output (the calculated fluxes) is to changes in the input data (the experimental measurements). This helps in identifying which measurements have the most significant impact on the flux estimates and can guide future experimental designs to improve precision. nih.gov

The robustness of flux estimates is determined by calculating confidence intervals, which provide a range within which the true flux value is likely to lie. springernature.com Narrow confidence intervals indicate a precise and reliable flux estimate, while wide intervals suggest that the flux is poorly resolved by the available data. nih.gov The precision of flux estimates is influenced by several factors, including the choice of the ¹³C tracer, the specific labeling pattern of the tracer, and the set of metabolites chosen for isotopic analysis. researchgate.netresearchgate.net

To improve the robustness of flux estimates, researchers can employ strategies such as:

Parallel Labeling Experiments: Performing multiple experiments with different ¹³C tracers can provide complementary labeling information, leading to more precise flux estimations. creative-proteomics.comnih.gov

Optimal Tracer Selection: Computational tools like IsoDesign can be used to rationally select the isotopic tracer that will provide the most information about the fluxes of interest. researchgate.net

Advanced Analytical Techniques: The use of tandem mass spectrometry (MS/MS) can provide more detailed isotopic information, further constraining the flux estimates. researchgate.net

By carefully considering these factors, the reliability and accuracy of the metabolic flux map derived from Ethyl 3-Hydroxybutyrate-¹³C₄ tracing can be significantly enhanced.

Kinetic Modeling of Isotopic Steady-State and Non-Steady-State Fluxes

While conventional ¹³C-MFA typically assumes both metabolic and isotopic steady-state, many biological systems are dynamic. vanderbilt.eduresearchgate.net Kinetic modeling extends the capabilities of flux analysis by incorporating the time-dependent behavior of metabolite concentrations and isotopic labeling.

Isotopically Non-Steady-State MFA (INST-MFA) is a more advanced technique that is applied to systems at a metabolic steady state but are sampled during the transient phase before isotopic steady state is reached. vanderbilt.edunih.gov This method is particularly valuable for:

Slow-labeling systems: In cases where intracellular metabolite pools are large, reaching isotopic steady state can be slow. INST-MFA allows for flux determination over shorter experimental timescales. vanderbilt.edufrontiersin.org

Autotrophic and methylotrophic systems: In organisms that utilize single-carbon substrates, all carbon atoms become uniformly labeled at isotopic steady state, providing no information on fluxes. INST-MFA can resolve fluxes by analyzing the transient labeling patterns. vanderbilt.edu

Dynamic metabolic responses: INST-MFA can be used to investigate how metabolic fluxes change in response to environmental perturbations, although this requires more complex dynamic MFA approaches. frontiersin.org

Kinetic modeling in the context of INST-MFA involves solving a system of differential equations that describe the change in isotopic labeling of metabolites over time. nih.gov This provides a more dynamic picture of metabolism compared to steady-state approaches and can reveal insights into metabolic regulation and control. nih.gov

Quantum Chemical Calculations for Isotopic Fractionation Effects

Isotopic fractionation is a phenomenon where different isotopes of an element are partitioned to varying degrees in chemical reactions, leading to changes in their relative abundances. ebsco.com This is due to the fact that heavier isotopes form slightly stronger bonds and have lower zero-point vibrational energies. youtube.com These subtle differences can influence reaction rates, an effect known as the kinetic isotope effect (KIE). ebsco.comsci-hub.box

Quantum chemical calculations provide a theoretical framework for understanding and predicting these isotopic fractionation effects. researchgate.netrsc.org By modeling the potential energy surfaces of reactants and transition states, these calculations can predict the magnitude of KIEs for specific enzymatic reactions. sci-hub.box This is particularly relevant for interpreting data from ¹³C tracing studies, as it allows for a more accurate understanding of how isotopic substitution can influence the metabolic pathways being studied.

Key applications of quantum chemical calculations in this context include:

Validating Reaction Mechanisms: Comparing theoretically calculated KIEs with experimentally determined values can help to validate or refute proposed reaction mechanisms. sci-hub.box

Understanding Enzyme Catalysis: These calculations can provide insights into the role of quantum effects, such as tunneling, in enzymatic reactions. rsc.org

Refining Metabolic Models: By accounting for isotopic fractionation effects, the accuracy of metabolic models used in ¹³C-MFA can be improved. nih.gov

The use of computational quantum chemistry offers a powerful tool to dissect the fundamental physical principles that underlie the distribution of isotopes in metabolic networks. acs.orgnih.govosti.gov

Systems Biology Approaches Integrating Metabolomics and Fluxomics Data

A comprehensive understanding of cellular physiology requires the integration of multiple layers of biological information. nih.gov Systems biology approaches aim to achieve this by combining data from various "-omics" platforms, such as metabolomics (the study of all metabolites) and fluxomics (the study of all metabolic fluxes). researchgate.netfrontiersin.org

The integration of metabolomics and fluxomics data derived from Ethyl 3-Hydroxybutyrate-¹³C₄ tracing can provide a more complete picture of the metabolic state of a cell. nih.govfrontiersin.org This integrated approach allows researchers to:

Connect Metabolite Pools to Fluxes: By combining measurements of metabolite concentrations (metabolomics) with reaction rates (fluxomics), a more mechanistic understanding of metabolic regulation can be achieved. nih.govnih.gov

Develop Predictive Models: By building computational models that incorporate both metabolomic and fluxomic data, it is possible to predict how the metabolic network will respond to genetic or environmental perturbations. frontiersin.orgmdpi.com

This multi-omics approach represents a move towards a more holistic and quantitative understanding of cellular metabolism, where the insights gained from ¹³C tracing studies are placed within the broader context of the entire cellular system. researchgate.nethilarispublisher.com

Methodological Advancements and Challenges in Stable Isotope Tracing with Ethyl 3 Hydroxybutyrate U 13c4

Optimizing Tracer Delivery and Concentration in Experimental Systems

The effective delivery of Ethyl 3-hydroxybutyrate-[U-13C4] is paramount for achieving reliable and interpretable results in stable isotope tracing experiments. The primary goal is to introduce the tracer into the biological system in a manner that allows for the study of the metabolic pathway of interest without perturbing the system's natural state.

Advancements in Delivery Methods:

Continuous Infusion: For in vivo studies, continuous intravenous infusion is often the preferred method for administering Ethyl 3-hydroxybutyrate-[U-13C4]. This technique aims to achieve a steady-state enrichment of the tracer in the plasma, which simplifies the modeling of metabolic fluxes.

Bolus Administration: In some experimental designs, a single bolus injection may be utilized. While this method is simpler to implement, it results in a dynamic change in tracer concentration over time, which requires more complex modeling to accurately determine metabolic fluxes biorxiv.orgnih.gov.

Oral Gavage: For studies focusing on the metabolic fate of orally ingested ketone esters, administration via gavage is a relevant delivery method. This approach allows for the investigation of first-pass metabolism in the gut and liver.

Challenges in Tracer Concentration:

A significant challenge is determining the optimal concentration of the tracer to be administered. The concentration should be high enough to be detectable above the natural abundance of 13C, yet low enough to avoid altering the endogenous ketone body pool sizes and metabolic fluxes.

Table 1: Hypothetical Tracer Infusion Parameters for an In Vivo Mouse Study

Parameter Value Rationale
Tracer Ethyl 3-Hydroxybutyrate-[U-13C4] Provides a uniformly labeled ketone body for tracing.
Animal Model C57BL/6J Mouse A common inbred strain used in metabolic research.
Delivery Method Continuous Intravenous Infusion Aims to achieve isotopic steady-state in plasma.
Infusion Rate 10-50 µL/min Rate adjusted based on animal weight and desired plasma enrichment.
Tracer Concentration 10-50 mM in saline Concentration optimized to achieve detectable enrichment without physiological perturbation.
Infusion Duration 90-120 minutes Sufficient time to approach isotopic steady-state in many tissues.

Addressing Isotopic Dilution and Recirculation in Complex Biological Systems

Once introduced into a biological system, the 13C label from Ethyl 3-hydroxybutyrate-[U-13C4] is subject to dilution and recirculation, which can complicate data interpretation.

Isotopic Dilution:

Isotopic dilution occurs when the labeled tracer mixes with the endogenous, unlabeled pool of the same metabolite. The extent of dilution is influenced by the rate of endogenous production of 3-hydroxybutyrate (B1226725). Accurately accounting for this dilution is crucial for calculating the true rate of appearance of the metabolite.

Recirculation of the Label:

The 13C atoms from Ethyl 3-hydroxybutyrate-[U-13C4] can be incorporated into other metabolites through various metabolic pathways. For example, the acetyl-CoA derived from the breakdown of the tracer can enter the tricarboxylic acid (TCA) cycle. The labeled carbons can then be incorporated into glucose (via gluconeogenesis), amino acids, and fatty acids. These newly labeled molecules can then be released into the circulation and taken up by other tissues, a phenomenon known as recirculation. This recirculation can lead to an overestimation of the contribution of the primary tracer to a particular metabolic pool if not properly accounted for in the metabolic model.

Strategies to Address these Challenges:

Multi-compartmental Modeling: The use of sophisticated multi-compartmental models is essential to account for the exchange of metabolites between different tissues and the recirculation of the label.

Multiple Tracers: In some cases, the simultaneous infusion of multiple tracers can help to better define the contributions of different substrates to a particular metabolic pool and to quantify the extent of recirculation nih.govnih.govspringernature.comresearchgate.net.

Strategies for Data Normalization and Background Correction in Isotopic Analysis

Accurate quantification of 13C enrichment from Ethyl 3-hydroxybutyrate-[U-13C4] requires careful data normalization and background correction to account for analytical variability and the natural abundance of stable isotopes.

Data Normalization:

Normalization is necessary to correct for variations in sample loading, instrument sensitivity, and extraction efficiency. Common normalization strategies include:

Internal Standards: The use of a 13C-labeled internal standard that is not expected to be endogenously produced can help to correct for variability introduced during sample preparation and analysis.

Sample Amount: Normalizing to the initial sample weight or protein concentration can correct for variations in the amount of biological material analyzed nih.govcreative-proteomics.commetwarebio.com.

Background Correction:

Background correction is critical for accurately determining the enrichment of 13C from the tracer. This involves correcting for the natural abundance of 13C (approximately 1.1%) in the metabolite of interest and any other atoms in the molecule. This correction is typically performed using algorithms that take into account the chemical formula of the analyte and the natural isotopic abundances of all its constituent elements. Failure to properly correct for natural abundance can lead to an overestimation of tracer incorporation.

Considerations for Sample Preparation and Storage in Isotope Tracing Experiments

The integrity of samples collected from isotope tracing experiments is crucial for obtaining reliable data. Proper sample preparation and storage procedures are therefore essential.

Sample Preparation:

Quenching of Metabolism: For cellular and tissue samples, rapid quenching of metabolic activity is critical to prevent changes in metabolite levels and isotopic enrichment after sample collection. This is often achieved by flash-freezing the samples in liquid nitrogen.

Metabolite Extraction: The choice of extraction solvent and method can significantly impact the recovery of ketone bodies and other metabolites of interest. A common approach involves a biphasic extraction using a mixture of methanol, chloroform, and water to separate polar and nonpolar metabolites.

Derivatization: For analysis by gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often necessary to increase the volatility and thermal stability of metabolites like 3-hydroxybutyrate.

Sample Storage:

The stability of Ethyl 3-hydroxybutyrate and its labeled metabolites during storage must be considered. Studies have shown that 3-hydroxybutyrate is a stable analyte in whole blood, plasma, and serum when stored appropriately nih.gov. Long-term storage at -80°C is generally recommended to minimize degradation. It is also important to use appropriate collection tubes, as some anticoagulants like EDTA and oxalate (B1200264) can interfere with certain analytical methods for determining 3-hydroxybutyrate levels nih.gov.

Table 2: Key Considerations for Sample Handling in Ethyl 3-Hydroxybutyrate-[U-13C4] Tracing Studies

Step Consideration Recommended Practice
Sample Collection Prevention of ongoing metabolism Rapid quenching (e.g., flash-freezing in liquid nitrogen).
Choice of Anticoagulant Avoidance of analytical interference Use of NaF/heparin plasma or serum is often preferred over EDTA or oxalate nih.gov.
Metabolite Extraction Efficient recovery of target analytes Use of a validated extraction protocol, such as a methanol/chloroform/water extraction.
Sample Storage Long-term stability of analytes Storage at -80°C until analysis.
Freeze-Thaw Cycles Minimizing degradation Aliquot samples to avoid repeated freeze-thaw cycles.

Integration with Multi-Omics Data (e.g., Proteomics, Transcriptomics)

To gain a more comprehensive understanding of the metabolic effects of Ethyl 3-hydroxybutyrate-[U-13C4], it is increasingly common to integrate stable isotope tracing data with other "omics" technologies, such as proteomics and transcriptomics.

Rationale for Integration:

Proteomics: By measuring changes in the abundance of proteins involved in ketone body metabolism (e.g., enzymes of ketogenesis and ketolysis), proteomics can provide a mechanistic link between changes in metabolic flux and alterations in protein expression.

Transcriptomics: Transcriptomic analysis can reveal changes in the expression of genes that encode for metabolic enzymes and transporters, providing insights into the transcriptional regulation of ketone body metabolism.

Challenges in Data Integration:

The integration of data from different omics platforms presents several challenges, including:

Different Timescales: Changes in gene expression (transcriptomics) and protein abundance (proteomics) often occur on a slower timescale than changes in metabolic fluxes.

Data Complexity: The datasets generated from each omics platform are large and complex, requiring sophisticated bioinformatics tools for their integration and interpretation.

Correlation vs. Causation: While integrated multi-omics analysis can reveal strong correlations between changes in gene expression, protein levels, and metabolic fluxes, establishing causal relationships requires further experimental validation.

Table 3: Hypothetical Integrated Multi-Omics Findings in a Study of Ketone Body Metabolism

Omics Platform Finding Potential Interpretation
13C Isotope Tracing Increased flux through the ketolytic pathway in the brain. Enhanced utilization of ketone bodies as an energy source by the brain.
Proteomics Upregulation of succinyl-CoA:3-oxoacid CoA transferase (SCOT) in brain tissue. Increased enzymatic capacity for ketone body breakdown.
Transcriptomics Increased mRNA levels of the Oxct1 gene (encoding SCOT) in the brain. Transcriptional upregulation of the key enzyme in ketolysis.

By combining the dynamic functional information from stable isotope tracing with the molecular snapshots provided by proteomics and transcriptomics, researchers can build a more complete and nuanced picture of how ketone body metabolism is regulated and how it is altered in various physiological and pathological states.

Future Directions and Emerging Research Avenues for Ethyl 3 Hydroxybutyrate U 13c4

Integration with Spatially Resolved Metabolomics Techniques

Spatially resolved metabolomics is a cutting-edge field that allows for the visualization of the distribution of metabolites within tissues and even single cells. mdpi.com This approach provides a spatial context to metabolic data, which is often lost in traditional metabolomics studies that rely on homogenized tissue samples. The integration of stable isotope tracers like Ethyl 3-hydroxybutyrate-[U-13C4] with techniques such as mass spectrometry imaging (MSI) offers a powerful method to not only identify where metabolites are located but also to trace their metabolic fate in a spatially defined manner. nih.govnih.gov

By introducing Ethyl 3-hydroxybutyrate-[U-13C4] into a biological system, researchers can track the incorporation of the 13C label into downstream metabolites across different regions of a tissue. This could reveal, for example, how ketone body metabolism varies between different cell types within a complex tissue like the brain or a tumor microenvironment. Such studies could elucidate the metabolic heterogeneity of tissues and provide a deeper understanding of metabolic zonation and intercellular metabolic crosstalk.

Potential Research Applications:

Neurobiology: Mapping the metabolic fate of ketone bodies in different brain regions to understand neuronal and glial cell metabolism.

Oncology: Investigating the utilization of ketone bodies by cancer cells and surrounding stromal cells within a tumor.

Developmental Biology: Tracing the role of ketone bodies in the metabolic programming of developing tissues and organs.

Application in Organ-on-a-Chip and Microfluidic Metabolic Models

Organ-on-a-chip (OOC) and other microfluidic devices are emerging as powerful in vitro models that can recapitulate the structure and function of human organs in a controlled microenvironment. emulatebio.commdpi.com These systems offer a more physiologically relevant alternative to traditional cell culture for studying organ-level metabolism and drug toxicity. emulatebio.comnih.gov The use of Ethyl 3-hydroxybutyrate-[U-13C4] in these models can provide dynamic information on the metabolic processing of ketone bodies by specific organs.

For instance, a "liver-on-a-chip" model could be used to study the hepatic production and utilization of ketone bodies, while a "brain-on-a-chip" could be employed to investigate the transport of ketone bodies across the blood-brain barrier and their subsequent metabolism by neurons and astrocytes. vt.eduscitechdaily.com By linking different organ chips together, researchers can also model inter-organ metabolic communication.

Table 1: Potential Applications of Ethyl 3-Hydroxybutyrate-[U-13C4] in Organ-on-a-Chip Models

Organ-on-a-Chip ModelResearch FocusPotential Insights
Liver-on-a-ChipKetogenesis and ketone body metabolismUnderstanding the regulation of hepatic ketone body production and its dysfunction in metabolic diseases.
Brain-on-a-ChipBlood-brain barrier transport and neuronal metabolismElucidating the mechanisms of ketone body transport into the brain and their role as an alternative fuel source for neurons.
Heart-on-a-ChipCardiac energy metabolismInvestigating the preference of the heart for ketone bodies as a fuel source under different physiological and pathological conditions.
Adipose-on-a-ChipAdipocyte metabolism and signalingExploring the role of ketone bodies in regulating adipocyte function and their contribution to systemic energy homeostasis.

Development of Novel 13C-Tracer Methodologies for Specific Pathways

The use of 13C-labeled substrates is central to metabolic flux analysis, a technique that quantifies the rates of metabolic pathways. Ethyl 3-hydroxybutyrate-[U-13C4] can be employed in the development of novel tracer methodologies to probe specific metabolic pathways with greater precision. For example, by combining the use of Ethyl 3-hydroxybutyrate-[U-13C4] with other labeled substrates (e.g., 13C-glucose or 13C-glutamine), researchers can perform dual-labeling experiments to dissect the relative contributions of different fuel sources to cellular energy production.

Furthermore, advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry can be used to analyze the positional enrichment of 13C in downstream metabolites, providing detailed information about the specific metabolic routes that have been utilized. researchgate.net This can lead to the discovery of novel metabolic pathways or the reassessment of known pathways under different conditions.

High-Throughput Screening of Metabolic Perturbations Using Isotopic Tracers

High-throughput screening (HTS) platforms are essential for drug discovery and for identifying compounds that modulate cellular metabolism. nih.govnih.gov The integration of stable isotope tracers like Ethyl 3-hydroxybutyrate-[U-13C4] into HTS assays can provide a more functional readout of metabolic activity compared to traditional endpoint assays.

For example, an HTS assay could be designed to screen a library of small molecules for their ability to alter ketone body metabolism in a particular cell type. By measuring the incorporation of 13C from Ethyl 3-hydroxybutyrate-[U-13C4] into downstream metabolites, researchers can identify compounds that either stimulate or inhibit specific metabolic pathways. This approach could accelerate the discovery of new therapeutic agents for metabolic diseases such as diabetes, non-alcoholic fatty liver disease, and certain types of cancer.

Q & A

Basic Research Questions

Q. What methodologies are recommended for synthesizing Ethyl 3-Hydroxybutyrate-13C4 with high isotopic purity?

  • Methodological Answer : Synthesis typically involves esterification of 13C4-labeled 3-hydroxybutyric acid with ethanol under acid catalysis. Isotopic purity (>99 atom % 13C) is ensured via rigorous purification steps, including fractional distillation and preparative HPLC. Verification requires 13C-NMR and high-resolution mass spectrometry (HRMS) to confirm isotopic enrichment and structural integrity .

Q. Which analytical techniques are critical for confirming the structural and isotopic integrity of this compound?

  • Methodological Answer :

  • 13C-NMR : Quantifies isotopic enrichment and verifies carbon labeling positions.
  • GC-MS/LC-MS : Detects impurities and validates molecular ion clusters for isotopic distribution.
  • Isotopic Ratio Monitoring : Ensures no cross-contamination with unlabeled analogs using isotope-specific detectors (e.g., IRMS) .

Advanced Research Questions

Q. How can researchers design tracer experiments using this compound to study ketone body metabolism in vivo?

  • Methodological Answer :

  • Dose Optimization : Calculate molar excess relative to endogenous pools to minimize dilution effects.
  • Sampling Protocol : Collect timed blood/tissue samples post-administration for kinetic modeling.
  • Control Experiments : Use unlabeled controls to distinguish exogenous vs. endogenous metabolites. Analytical tools like LC-MS/MS with stable isotope tracing (SIT) are essential for quantifying 13C-labeled intermediates .

Q. How should contradictory data on the metabolic fate of this compound in different tissue models be resolved?

  • Methodological Answer :

  • Source Evaluation : Assess experimental conditions (e.g., cell type, incubation time, tracer concentration) for methodological variability.
  • Meta-Analysis : Apply statistical frameworks (e.g., random-effects models) to harmonize data across studies.
  • Validation Studies : Replicate key findings using orthogonal methods, such as isotopic flux analysis vs. enzymatic assays .

Q. What are the best practices for integrating isotopic tracer data from this compound into metabolic network models?

  • Methodological Answer :

  • Data Normalization : Correct for isotopic natural abundance and instrument drift.
  • Flux Balance Analysis (FBA) : Use software tools (e.g., COBRApy) to map 13C-labeling patterns onto metabolic pathways.
  • Sensitivity Testing : Evaluate model robustness by perturbing input parameters (e.g., tracer uptake rates) .

Methodological Considerations

  • Isotopic Purity Validation : Always include a "time-zero" sample in tracer studies to account for baseline isotopic noise .
  • Data Reproducibility : Document all synthesis and analytical protocols in line with ICMJE standards, including reagent purity, instrument calibration, and statistical thresholds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.